N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring substituted with a chlorine atom at the 4-position and an acetamide group linked to a pyridin-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the acetamide group with a pyridin-3-ylmethyl group, which can be achieved through nucleophilic substitution reactions using pyridin-3-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-N-methylacetamide: Similar structure but lacks the pyridin-3-ylmethyl group.
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity, biological activity, and overall properties. This unique structure may provide advantages in certain applications, such as enhanced binding affinity to specific molecular targets or improved material properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10(20)19(9-11-4-3-7-17-8-11)15-18-14-12(16)5-2-6-13(14)21-15/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIGMPLMXGRVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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